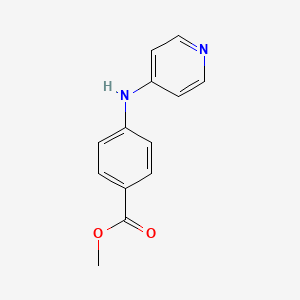

Methyl 4-(4-pyridinylamino)benzoate

Description

BenchChem offers high-quality Methyl 4-(4-pyridinylamino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-pyridinylamino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

methyl 4-(pyridin-4-ylamino)benzoate |

InChI |

InChI=1S/C13H12N2O2/c1-17-13(16)10-2-4-11(5-3-10)15-12-6-8-14-9-7-12/h2-9H,1H3,(H,14,15) |

InChI Key |

XGTXQRZATYTPEA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2=CC=NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

A-Z Guide to Nilotinib Intermediate Methyl Ester Identification: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the identification and characterization of the critical Nilotinib intermediate, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid methyl ester. Nilotinib is a second-generation tyrosine kinase inhibitor pivotal in the treatment of chronic myeloid leukemia (CML).[1][2] The purity and structural integrity of its synthetic intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines a multi-pronged analytical approach, leveraging High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, field-tested protocols are provided, underpinned by the scientific rationale for each methodological choice. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the synthesis and quality control of Nilotinib and related compounds.

Introduction: The Strategic Importance of Intermediates in Nilotinib Synthesis

The Therapeutic Significance of Nilotinib

Nilotinib is a highly potent and selective inhibitor of the Bcr-Abl kinase, the hallmark genetic abnormality in CML.[1][2] Its development marked a significant advancement for patients who have developed resistance or intolerance to imatinib. The intricate multi-step synthesis of Nilotinib necessitates rigorous control over each synthetic intermediate to minimize impurities in the final drug product.

Overview of the Synthetic Pathway

While several synthetic routes to Nilotinib have been reported, a common strategy involves the coupling of two key fragments.[3][4] One of these core building blocks is the methyl ester intermediate, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid methyl ester. The formation and subsequent hydrolysis of this ester are critical steps that can influence the overall yield and purity of Nilotinib.

The Methyl Ester Intermediate: A Critical Control Point

The methyl ester intermediate serves as a crucial juncture in the synthesis of Nilotinib. Its proper formation, isolation, and purification are essential for a successful and efficient overall process. Inadequate control at this stage can lead to the formation of process-related impurities that may be challenging to remove in later steps. Therefore, robust analytical methods for its unambiguous identification and purity assessment are not merely a quality control measure but a cornerstone of a well-controlled manufacturing process.

Synthesis and Physicochemical Properties of the Methyl Ester Intermediate

Chemical Structure

The structural integrity of the methyl ester intermediate is foundational to the final Nilotinib molecule.

Caption: Chemical Structure of the Nilotinib Methyl Ester Intermediate.

Synthetic Approach

A prevalent synthetic route involves the condensation of methyl 3-amino-4-methylbenzoate with 2-chloro-4-(pyridin-3-yl)pyrimidine. The reaction is typically carried out in a suitable high-boiling point solvent in the presence of a base.

Caption: Simplified Synthesis Workflow for the Nilotinib Methyl Ester Intermediate.

Core Identification and Characterization Protocols

A multi-modal analytical approach is essential for the unequivocal identification and purity determination of the Nilotinib methyl ester intermediate.

High-Performance Liquid Chromatography (HPLC): Purity and Retention

HPLC is the workhorse for assessing the purity of pharmaceutical intermediates. A well-developed HPLC method can separate the intermediate from starting materials, by-products, and other impurities.

3.1.1 Principle and Rationale

Reverse-phase HPLC (RP-HPLC) is the method of choice, separating compounds based on their hydrophobicity. The methyl ester intermediate is a moderately polar compound, making it well-suited for separation on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile.

3.1.2 Detailed HPLC Protocol

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient might start at 70% A and ramp to 30% A over 20 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 40°C.[1]

-

Detection: UV at 260 nm.[1]

-

Injection Volume: 20 µL.[1]

-

Diluent: A 50:50 mixture of water and acetonitrile is a suitable diluent.[1]

3.1.3 Data Interpretation

The primary peak in the chromatogram should correspond to the Nilotinib methyl ester intermediate. The retention time is a characteristic property under the specified conditions. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks.

| Compound | Expected Retention Time (min) |

| Nilotinib Methyl Ester Intermediate | ~ 8-12 |

| Methyl 3-amino-4-methylbenzoate | ~ 4-6 |

| 2-chloro-4-(pyridin-3-yl)pyrimidine | ~ 5-7 |

Table 1: Representative HPLC Retention Times.

Mass Spectrometry (MS): Molecular Weight Confirmation

MS provides definitive confirmation of the molecular weight of the intermediate. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

3.2.1 Principle and Rationale

ESI-MS generates ions in the gas phase, which are then separated based on their mass-to-charge ratio (m/z). For the Nilotinib methyl ester intermediate, analysis in positive ion mode will reveal the protonated molecule [M+H]⁺.

3.2.2 Detailed MS Protocol

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.[6]

-

Desolvation Temperature: 350°C.[6]

3.2.3 Fragmentation Analysis

Tandem MS (MS/MS) can provide further structural confirmation by inducing fragmentation of the parent ion.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 348.1455 | ~ 348.15 |

| Key Fragment 1 | Varies | Varies |

| Key Fragment 2 | Varies | Varies |

Table 2: Expected Mass Spectrometry Data.

Caption: Conceptual MS/MS Fragmentation of the Methyl Ester Intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential.

3.3.1 The Power of ¹H and ¹³C NMR

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the carbon skeleton of the molecule.

3.3.2 Detailed NMR Protocol

-

Spectrometer: 400 MHz or higher.[7]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Sample Concentration: 5-10 mg in 0.6-0.7 mL of solvent.

-

¹H NMR Parameters:

-

¹³C NMR Parameters:

3.3.3 Spectral Interpretation

Key expected signals for the methyl ester intermediate:

| Proton Type | ¹H Chemical Shift (ppm) | Carbon Type | ¹³C Chemical Shift (ppm) |

| Aromatic-CH | 7.0 - 9.5 | Aromatic-CH | 110 - 150 |

| Ester-OCH₃ | ~ 3.9 | Ester-C=O | ~ 165 |

| Ar-CH₃ | ~ 2.4 | Ester-OCH₃ | ~ 52 |

| NH | ~ 9.8 | Ar-CH₃ | ~ 18 |

Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts.

A Self-Validating System for Quality Control

The integration of these three analytical techniques forms a self-validating system for the identification and quality control of the Nilotinib methyl ester intermediate.

Caption: Integrated Analytical Workflow for Intermediate Verification.

Conclusion

The robust identification of the Nilotinib methyl ester intermediate is a critical step in ensuring the quality and safety of the final API. The orthogonal analytical techniques of HPLC, MS, and NMR, when used in concert, provide a comprehensive and self-validating characterization of this key synthetic building block. The detailed protocols and rationale presented in this guide offer a solid foundation for researchers and analytical scientists to establish reliable and reproducible methods for the quality control of Nilotinib synthesis.

References

-

Veeprho. Nilotinib Impurities and Related Compound. Available from: [Link]

-

RP-HPLC Method Development and Validation for Estimation of Nilotinib in Bulk and Formulation. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

-

Amala, K., et al. Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry. Available from: [Link]

- Google Patents. Method for preparing nilotinib. US10000470B1.

-

Takhvar, A., et al. Development and validation of RP-HPLC method for simultaneous quantification of the anticancer agents, nilotinib and sorafenib. Progress in Chemical and Biochemical Research. Available from: [Link]

-

Deadman, J., et al. Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. Columbia Academic Commons. Available from: [Link]

-

Kumar, A., et al. Determination of Genotoxic Impurities in Nilotinib using LC-MS Method. Research Journal of Pharmacy and Technology. Available from: [Link]

-

Development and validation of a stability indicating HPLC method for the determination of nilotinib hydrochloride in bulk and pharmaceutical dosage form. ResearchGate. Available from: [Link]

-

Kondra, S. B., et al. A Validated Stability-Indicative UPLC Method for Nilotinib Hydrochloride for the Determination of Process-Related and Degradation Impurities. Journal of Chromatographic Science. Available from: [Link]

-

European Patent Office. METHOD OF PREPARING NILOTINIB - EP 3305777 B1. Available from: [Link]

-

ResearchGate. Product ion mass spectra of osimertinib (a) and nilotinib (b) in positive mode and their proposed fragmentation patterns. Available from: [Link]

-

PubMed. High-performance liquid chromatographic assay for the determination of nilotinib in human plasma. Available from: [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF NILOTINIB HYDROCHLORIDE MONOHYDRATE BY UV-VISIBLE SPECTROSCOPY. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]

-

SynThink. Nilotinib EP Impurities & USP Related Compounds. Available from: [Link]

-

A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. PMC. Available from: [Link]

-

Nilotinib Intermediate: Role In Drug Development. Pharmaffiliates. Available from: [Link]

-

Forced Degradation Studies of Nilotinib Hydrochloride: Isolation, Identification, and Characterization of Impurities. Semantic Scholar. Available from: [Link]

-

ResearchGate. Product ions chromatograms and fragment structures of pemetrexed and nilotinib (IS). Available from: [Link]

-

MassBank. Organic compounds. Available from: [Link]

-

forced degradation studies of nilotinib hydrochloride: isolation, identification & characterization of impurities. ResearchGate. Available from: [Link]

-

Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. PMC. Available from: [Link]

-

A Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Assay Identifies Nilotinib as an Inhibitor of Inflammation in Acute Myeloid Leukemia. ACS Publications. Available from: [Link]

-

Preparation method and intermediate of nilotinib. Eureka | Patsnap. Available from: [Link]

- Google Patents. Nilotinib intermediates and preparation thereof. US20100016590A1.

-

Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

Sources

- 1. One moment, please... [jchr.org]

- 2. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 3. US10000470B1 - Method for preparing nilotinib - Google Patents [patents.google.com]

- 4. Making sure you're not a bot! [academiccommons.columbia.edu]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Purification techniques for Nilotinib methyl ester intermediates

Application Notes & Protocols

Topic: High-Purity Recovery of Nilotinib Methyl Ester Intermediates: A Guide to Effective Purification Strategies

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the essential purification techniques for key methyl ester intermediates in the synthesis of Nilotinib. Specifically, we focus on Methyl 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoate (CAS 917392-54-2), a critical precursor whose purity directly impacts the quality and yield of the final active pharmaceutical ingredient (API).[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling scientists to troubleshoot and adapt these protocols for optimal results. We present field-proven methodologies for crystallization and flash column chromatography, complete with step-by-step instructions, impurity profiling, and process optimization strategies.

Introduction: The Critical Role of Intermediate Purity in Nilotinib Synthesis

Nilotinib (marketed as Tasigna®) is a highly selective BCR-ABL tyrosine kinase inhibitor pivotal in the treatment of chronic myeloid leukemia (CML).[4][5] Its synthesis is a multi-step process where the integrity of each intermediate is paramount. The methyl ester intermediate, Methyl 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoate, is formed prior to the final amidation step.

The purity of this intermediate is a critical quality attribute (CQA) for several reasons:

-

Impurity Carryover: Process-related impurities from this stage can be carried into the final API, complicating its purification and potentially leading to non-compliance with pharmacopeial standards.[4]

-

Side Reactions: Unreacted starting materials or by-products can interfere with the subsequent amidation reaction, leading to the formation of new, difficult-to-remove impurities and reducing the overall yield.

-

Final Product Quality: Ensuring high purity at this stage simplifies the final purification of Nilotinib, making the process more efficient, cost-effective, and reproducible.

This guide provides robust methods to mitigate these risks through effective purification.

Understanding the Impurity Landscape

Effective purification begins with identifying the likely impurities. During the synthesis of the methyl ester intermediate, several process-related impurities can arise.

Table 1: Common Process-Related Impurities

| Impurity Name | Structure | Typical Origin | Purification Challenge |

| 4-Methyl-3-aminobenzoic acid methyl ester | Precursor | Unreacted starting material from the pyrimidine ring formation step.[6] | High polarity difference from the product makes it relatively easy to separate. |

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Precursor | Unreacted starting material from the condensation step.[5] | Can be challenging to remove completely by crystallization alone due to similar solubility profiles in some solvents. |

| Nilotinib Carboxylic Acid Impurity | Hydrolyzed Product | Hydrolysis of the methyl ester group during synthesis or workup.[7] | Polarity change allows for separation; however, its presence indicates a need to control water content in the process. |

| Isomeric By-products | Side Reaction | Potential for side reactions leading to regioisomers. | Structural similarity makes chromatographic separation the most effective method. |

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for identifying and quantifying these impurities both before and after purification to validate the effectiveness of the chosen protocol.[1][8]

Purification Workflow Overview

The general workflow for purifying the crude Nilotinib methyl ester intermediate involves a primary purification step, followed by rigorous quality control analysis. The choice between crystallization and chromatography depends on the initial purity of the crude material and the required final purity.

Caption: General purification workflow for Nilotinib methyl ester intermediate.

Technique 1: Purification by Recrystallization

Recrystallization is often the most efficient and scalable method for significantly enhancing the purity of crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.

Causality Behind Solvent Selection

The ideal solvent should exhibit high solubility for the Nilotinib methyl ester intermediate at an elevated temperature and low solubility at room or sub-ambient temperatures. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or sparingly soluble at all temperatures (to be removed by hot filtration). Alcohols, ketones, and esters are commonly employed.[9]

Table 2: Solvent System Screening Guide

| Solvent / System | Rationale & Observations | Recommendation |

| Methanol | Good solubility upon heating, but significant solubility at room temperature can lead to lower yields. Often used for washing.[9] | Suitable for washing the filtered cake; less ideal as a primary recrystallization solvent. |

| Ethanol | Similar to methanol but may offer a better yield profile due to slightly lower solubility at cold temperatures.[10] | A good starting point for initial trials. |

| Isopropanol (IPA) | Provides a good balance of high solubility when hot and low solubility when cold, often leading to high recovery and purity. | Recommended for primary recrystallization. |

| Ethyl Acetate / Hexane | An anti-solvent system. The product is dissolved in a minimal amount of a good solvent (Ethyl Acetate), and an anti-solvent (Hexane) is added to induce precipitation.[11] | Excellent for compounds that are highly soluble in most single solvents. Allows for fine-tuned control over precipitation. |

| Acetone / Water | A solvent/anti-solvent pair. Water is added to a solution of the intermediate in acetone to decrease solubility and force crystallization.[9] | Effective, but care must be taken to avoid oiling out. |

Detailed Protocol: Recrystallization from Isopropanol (IPA)

This protocol is designed for a laboratory scale of approximately 10 grams of crude intermediate.

Materials:

-

Crude Nilotinib methyl ester intermediate (~10 g)

-

Isopropanol (IPA), reagent grade

-

Erlenmeyer flask (250 mL)

-

Heating mantle with magnetic stirrer

-

Condenser

-

Buchner funnel and filter flask

-

Filter paper

-

Vacuum oven

Procedure:

-

Dissolution: Place the crude intermediate (10 g) and a magnetic stir bar into the 250 mL Erlenmeyer flask. Add approximately 80-100 mL of IPA. Rationale: Starting with a volume of ~10 mL/g is a common practice, but this should be adjusted based on observed solubility.

-

Heating: Attach the condenser and gently heat the mixture to reflux (approx. 82°C) with continuous stirring. Continue adding small portions of IPA until all the solid has completely dissolved. Avoid adding a large excess of solvent to ensure a high yield.

-

Cooling & Crystallization: Once a clear solution is obtained, turn off the heat and allow the flask to cool slowly towards room temperature. Slow cooling is critical for the formation of large, pure crystals. Rationale: Rapid cooling can trap impurities within the crystal lattice.

-

Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.

-

Filtration: Collect the crystallized solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold IPA (2 x 10 mL). Rationale: Using cold solvent minimizes the redissolving of the desired product during the wash.[9]

-

Drying: Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved.[7][9]

Self-Validation System

-

Purity Check: Analyze the dried product via HPLC. Purity should typically increase to >99.5%.

-

Yield Calculation: Weigh the final product and calculate the percentage yield. A good yield is typically >85%.

-

Mother Liquor Analysis: Analyze the filtrate (mother liquor) by HPLC or TLC to confirm that the majority of impurities were successfully purged from the final product.

Caption: Step-by-step workflow for the recrystallization protocol.

Technique 2: Flash Column Chromatography

When crystallization fails to remove closely related impurities or when the starting purity is low, flash column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).

Principles of Separation

The Nilotinib methyl ester intermediate is a moderately polar compound. In normal-phase chromatography, it will adhere to the polar silica gel stationary phase. A mobile phase (eluent) is used to move the compounds down the column. Less polar impurities will travel faster (higher Rf value on TLC), while more polar impurities will travel slower. By carefully selecting the eluent system, a clean separation can be achieved.

Detailed Protocol: Silica Gel Flash Chromatography

Materials:

-

Crude Nilotinib methyl ester intermediate (~2 g)

-

Silica gel (230-400 mesh)

-

Glass chromatography column

-

Eluent: Ethyl Acetate / Hexane mixture (start with 3:1 v/v)

-

TLC plates (silica gel coated) and developing chamber

-

Collection tubes/flasks

-

Rotary evaporator

Procedure:

-

Eluent Selection (TLC): First, determine the optimal eluent composition using TLC. Spot the crude material on a TLC plate and develop it in various Ethyl Acetate/Hexane ratios. The ideal system will give the product a retention factor (Rf) of ~0.3-0.4, with good separation from all impurities.

-

Column Packing (Slurry Method): Prepare a slurry of silica gel in the initial eluent (e.g., 20% Ethyl Acetate in Hexane). For 2 g of crude product, use approximately 80-100 g of silica. Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude intermediate (2 g) in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry load by adsorbing the dissolved crude material onto a small amount of silica gel (~4 g) and evaporating the solvent. Carefully add the sample to the top of the packed column.

-

Elution: Begin eluting the column with the mobile phase. Start with a less polar mixture (e.g., 20% EtOAc in Hexane) and gradually increase the polarity (gradient elution) if necessary to move the product down the column. Collect fractions of equal volume. Rationale: A gradient elution ensures that less polar impurities wash out first, followed by the product, leaving the most polar impurities at the top of the column.[12]

-

Fraction Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product as a solid.

-

Drying: Dry the solid in a vacuum oven at 40-50°C.

Self-Validation System

-

TLC Analysis: Co-spot the starting material, the final product, and key fractions on a TLC plate to visually confirm the removal of impurities.

-

Purity Confirmation: Use HPLC to confirm the purity of the isolated product is >99.7%.[13]

-

Structural Verification: Use ¹H NMR and MS to confirm the structure of the product and the absence of impurity signals.

Conclusion and Best Practices

The purification of Nilotinib methyl ester intermediates is a critical step that dictates the efficiency of the overall synthesis and the quality of the final API.

-

For high-volume, industrial applications, optimizing a recrystallization protocol is paramount for its scalability and cost-effectiveness.[9][13]

-

For research, development, and cases with complex impurity profiles, flash column chromatography offers superior separation power and is an invaluable tool for obtaining material of the highest possible purity.[11][12]

Regardless of the method chosen, rigorous in-process monitoring with techniques like HPLC is non-negotiable for ensuring a robust and reproducible purification process.[1][8]

References

-

SynThink. (n.d.). Nilotinib EP Impurities & USP Related Compounds. Retrieved from SynThink Website. [Link]

- Google Patents. (2010). US20100016590A1 - Nilotinib intermediates and preparation thereof.

-

Pharmaffiliates. (2025). Nilotinib Intermediate: Role In Drug Development. Retrieved from Pharmaffiliates Website. [Link]

- Google Patents. (2016). CN105985293A - Preparation method of nilotinib intermediate.

- Google Patents. (2018). EP3404025A1 - Process for the preparation of pure nilotinib and its salt.

-

Acanthus Research. (n.d.). Nilotinib Methyl Ester USP Impurity. Retrieved from Acanthus Research Website. [Link]

- Amala, K., Bhujanga Rao, A.K.S., Sreenivas, R., & Dubey, P.K. (2013). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry.

-

Al-Qatati, A., et al. (2021). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Molecules. [Link]

-

European Patent Office. (2009). Nilotinib intermediates and preparation thereof - EP 2305667 A2. Retrieved from Googleapis.com. [Link]

-

PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from PubChem. [Link]

-

ResearchGate. (n.d.). A typical chromatogram showing separation of the four impurities along with nilotinib hydrochloride. Retrieved from ResearchGate. [Link]

- Google Patents. (2016). CN105801559A - Preparing method for 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amidogen]ethyl benzoate.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. Nilotinib Methyl Ester USP Impurity - Acanthus Research [acanthusresearch.com]

- 3. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C18H16N4O2 | CID 17748019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. CN105801559A - Preparing method for 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amidogen]ethyl benzoate - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. US20100016590A1 - Nilotinib intermediates and preparation thereof - Google Patents [patents.google.com]

- 10. EP3404025A1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]

- 11. CN105985293A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]

- 12. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Troubleshooting & Optimization

Troubleshooting low solubility of pyridinylamino benzoates in organic solvents

Technical Support Center: Troubleshooting Solubility of Pyridinylamino Benzoates

Case ID: SOL-PAB-001 Topic: Overcoming Solubility Bottlenecks in Pyridinylamino Benzoate Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Brick Dust" Challenge

Pyridinylamino benzoates (PABs) are a notorious class of "brick dust" compounds in medicinal chemistry. Structurally related to fenamic acids and kinase inhibitors (e.g., Nilotinib intermediates), their poor solubility stems from a "perfect storm" of molecular features:

-

Rigid Planarity: The intramolecular hydrogen bond between the aniline NH and the carbonyl oxygen (or pyridine nitrogen) locks the molecule into a flat conformation, maximizing

- -

High Lattice Energy: Breaking the crystal lattice requires more energy than most organic solvents can provide via solvation.

-

Zwitterionic Character: Depending on the substitution pattern, the pyridine nitrogen (basic) and benzoate (acidic) can create a neutral, highly insoluble species at mid-range pH.

The Core Philosophy: You cannot force these molecules into solution with volume alone. You must disrupt the lattice energy or modify the ionization state.

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: "My compound is insoluble in Methanol, DCM, and Acetone. What do I use for reaction monitoring?"

Diagnosis: You are using solvents that rely on weak dipole-dipole interactions. PABs require solvents that can disrupt strong intermolecular hydrogen bonding.

Solution: Switch to Polar Aprotic Solvents or Acidic Alcohol Mixtures .

-

For TLC/LCMS: Dissolve the sample in DMSO or a 1:1 mixture of DMSO:Methanol. If the compound is an acid, add 1% Formic Acid to the solvent to prevent streaking.

-

For NMR: Use DMSO-

. If peaks are broad (due to rotamers or exchangeable protons), add a drop of TFA-

Why this works: DMSO (Dielectric constant

Issue 2: "The product crashes out as a gum/oil during recrystallization."

Diagnosis: This is "oiling out," occurring when the compound enters a liquid-liquid phase separation (LLPS) before crystallizing. It usually happens when the anti-solvent is added too quickly or the temperature gap between the melting point and the boiling point of the solvent is too narrow.

Solution: The "Dual-Temperature" Protocol.

-

Dissolve the crude solid in the minimum amount of hot DMF or NMP (100 °C).

-

Slowly add the anti-solvent (e.g., Water or Ethanol) dropwise until a persistent cloudiness appears.

-

Re-heat the solution until clear.

-

Allow to cool to Room Temperature (RT) slowly in a Dewar flask or oil bath (controlled cooling rate: 10 °C/hour).

Why this works: Re-heating ensures you are in the metastable zone. Slow cooling favors crystal nucleation over amorphous oil formation.

Issue 3: "I need to remove the solvent, but DMSO/DMF are impossible to rotovap."

Diagnosis: High boiling point solvents are difficult to remove without thermal degradation of the product.

Solution: Do not rotovap. Use Precipitation/Wash Workflows .

-

Pour your DMSO/DMF reaction mixture into 10 volumes of ice-cold water (or 5% LiCl solution to aid phase separation).

-

The PAB should precipitate as a solid.

-

Filter and wash copiously with water (to remove DMSO) and then Hexanes (to dry).

-

If the compound is soluble in water (rare for PABs but possible for salts), perform a "Back-Extraction":

-

Dilute DMF with water.

-

Extract into Ethyl Acetate/THF (3:1) . Pure EtOAc often fails to extract PABs from DMF/Water.

-

Strategic Solvent Selection Matrix

Use this table to select the correct solvent system based on your operational goal.

| Solvent Class | Examples | Solubility Rating | Primary Use Case | Specialist Note |

| Super-Solvents | DMSO, DMF, NMP | High (50-200 mg/mL) | Stock solutions, Reaction media | Hard to remove; use aqueous workup. |

| Acidic Alcohols | MeOH + 1% HCl | Moderate | LCMS, NMR, Salt formation | Protonates the pyridine, breaking lattice packing. |

| Chlorinated | DCM, Chloroform | Low/Variable | Extractions | Often requires 5-10% MeOH as a co-solvent. |

| Ethers | THF, Dioxane | Low | Reactions (Grignard/Lithiation) | Poor solubility often necessitates slurry reactions. |

| Hydrocarbons | Hexanes, Toluene | Negligible | Anti-solvent | Use to force precipitation. |

Experimental Protocols

Protocol A: The "pH-Swing" Purification

Best for isolating PABs from crude reaction mixtures without chromatography.

Principle: PABs are amphoteric. We utilize the pH-dependent solubility profile to dissolve impurities and precipitate the pure product.

-

Dissolution (Acidic Phase): Suspend crude solid in 1M HCl.

-

Result: The pyridine nitrogen protonates (

), forming a soluble cation. Insoluble non-basic impurities can be filtered off.

-

-

Filtration: Filter the acidic solution through Celite to remove mechanical impurities.

-

Precipitation (Neutralization): Slowly add 2M NaOH or saturated

to the filtrate while stirring vigorously.-

Target: Adjust pH to the compound's isoelectric point (usually pH 4-6 for benzoic acids).

-

-

Collection: The PAB will precipitate as the free base/zwitterion. Filter and wash with water.

Protocol B: Salt Screening for Solubility Enhancement

Best for formulation or biological testing.

-

Preparation: Dissolve 100 mg of PAB in 2 mL of THF/MeOH (1:1) with mild heating.[1]

-

Acid Addition: Add 1.1 equivalents of the following acids in separate vials:

-

Methanesulfonic acid (Mesylate) – Highly recommended for PABs.

-

Hydrochloric acid (Hydrochloride).

-

p-Toluenesulfonic acid (Tosylate).

-

-

Crystallization: Allow to cool. If no solid forms, add MTBE (Methyl tert-butyl ether) dropwise.

-

Validation: Filter solids and test solubility in water/buffer. Mesylate salts of PABs often show 50-100x higher aqueous solubility than the free base (e.g., Dabigatran Etexilate Mesylate).

Visualizing the Logic

Figure 1: Solubility Troubleshooting Decision Tree

Caption: Logical workflow for diagnosing and resolving solubility issues in pyridinylamino benzoates.

Figure 2: The "pH-Swing" Purification Workflow

Caption: Purification strategy utilizing the amphoteric nature of pyridinylamino benzoates.

References

-

University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry Guidelines.[Link]

-

Royal Society of Chemistry (RSC). "Crystallization of para-aminobenzoic acid forms from specific solvents." CrystEngComm, 2024. [Link]

-

European Medicines Agency. "Public Assessment Report: Dabigatran etexilate (Mesylate Salt Solubility Profile)." EMA Scientific Discussion, 2025. [Link]

-

American Chemical Society (ACS). "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents." Journal of Chemical & Engineering Data, 2022. [Link]

Sources

Resolving HPLC peak tailing for amino-benzoate impurities

Topic: Resolving HPLC Peak Tailing for Amino-Benzoate Impurities

Executive Summary: The "Dual-Retention" Trap

Welcome to the Technical Support Center. If you are analyzing amino-benzoates (e.g., Benzocaine, Procaine, PABA derivatives) and seeing "shark fin" peaks or long exponential tails, you are likely battling Secondary Silanol Interactions .

Amino-benzoates possess a unique chemical duality:

-

Hydrophobic Domain: The aromatic ring and ester tail (Retained by C18).[1]

-

Basic Domain: The amine (-NH2) group.[1]

The Root Cause: On standard silica columns, the amine group becomes protonated (

Diagnostic Workflow

Before altering chemistry, confirm the source of tailing using this logic gate.

Figure 1: Diagnostic logic tree to distinguish between mass overload (shark-fin shape) and chemical tailing (exponential tail).

Troubleshooting Modules (Q&A)

Module 1: Mobile Phase Chemistry

Q: I am using a standard Phosphate Buffer/Methanol gradient at pH 3.0. Why is tailing still severe? A: At pH 3.0, you are in the "Danger Zone" for amino-benzoates.[1]

-

The Mechanism: The pKa of the amine in amino-benzoates (e.g., Benzocaine) is often ~2.5. At pH 3.0, a significant portion of the amine is protonated (

), yet the silica surface silanols (pKa ~3.5–4.[1]5) are beginning to ionize ( -

The Fix: You must move the pH to extremes to "turn off" one side of the interaction.

Q: Should I go higher or lower with pH? A:

-

Option A (Low pH - Recommended): Lower pH to < 2.5 (e.g., 0.1% TFA or Phosphate pH 2.3).[1] This suppresses the ionization of the silanols (

), eliminating the negative charge on the column surface. -

Option B (High pH): Raise pH to > 7.5 (if using a hybrid/polymer column).[1] This suppresses the protonation of the amine (

), eliminating the positive charge on the analyte. Warning: Standard silica dissolves above pH 7.5.[1]

Q: What additives can I use if I cannot change the pH? A: Use a Silanol Blocker .[1]

-

Triethylamine (TEA): Add 5–10 mM TEA to the mobile phase.[1] TEA is a small, basic amine that saturates the active silanol sites, effectively "capping" them so your analyte cannot bind.

-

Trifluoroacetic Acid (TFA): 0.05% - 0.1% TFA acts as an ion-pairing agent.[1] The trifluoroacetate anion pairs with the protonated amine, neutralizing its charge and increasing retention while sharpening the peak.

Module 2: Stationary Phase Selection

Q: My C18 column is brand new. Why is it failing? A: Not all C18s are equal. You are likely using a "Type A" (older, acidic silica) or a non-endcapped column.[1]

Q: What specific column features do I need? A: Look for these specifications in the manufacturer's guide:

-

Base Deactivated Silica (BDS) / Type B Silica: High purity silica with low metal content (metals increase silanol acidity).[1]

-

End-capping: A secondary bonding step (e.g., trimethylsilane) that covers accessible silanols.[1]

-

Polar-Embedded Groups: These phases have a polar group (amide, carbamate) near the surface that creates a "water shield," preventing the amine from reaching the silanols.

The "Silanol Competition" Protocol

Use this experimental workflow to optimize your mobile phase.

Objective: Determine if TEA or TFA is required to resolve tailing.

| Step | Mobile Phase Composition | Purpose | Expected Outcome |

| 1 | Control: 10mM Phosphate (pH 3.[1]0) / MeCN | Establish baseline tailing. | Broad peak, Tailing Factor (Tf) > 2.[1]0. |

| 2 | Acid Test: 0.1% TFA (pH ~2.0) / MeCN | Suppress silanol ionization.[1] | Sharper peak. If tailing persists, move to Step 3. |

| 3 | Blocker Test: 10mM Phosphate + 5mM TEA (pH 3.[1]0) / MeCN | Block active sites. | Significant reduction in tailing (Tf < 1.5).[1] |

| 4 | High pH (Hybrid Col Only): 10mM Ammonium Bicarb (pH 10) / MeCN | Neutralize analyte amine. | Symmetrical peak, altered retention time.[1] |

Visualizing the Mechanism

Understanding the molecular interaction is key to choosing the right fix.

Figure 2: Mechanism of peak tailing. The amine group binds to the silanol (red arrow), dragging the peak. TEA (yellow) blocks this interaction.[1]

References & Authoritative Sources

-

Dolan, J. W. (2025).[1][2] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International.[1]

-

Chrom Tech. (2025).[1][2][3][4] What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[1] Technical Guide.

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Defines Tailing Factor requirements).

-

Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?

-

BenchChem. (2025).[1][5] Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines.

Sources

Technical Support Center: Stability & Handling of Methyl 4-(4-pyridinylamino)benzoate

[1]

Executive Summary

Methyl 4-(4-pyridinylamino)benzoate is a diarylamine derivative containing a methyl ester and a pyridine ring. It serves as a critical intermediate in the synthesis of kinase inhibitors and other bioactive small molecules. Its stability is primarily compromised by ester hydrolysis in aqueous environments and oxidative degradation upon prolonged exposure to light and air.

| Parameter | Recommendation |

| Primary Storage | -20°C, Desiccated, Dark |

| Stock Solvent | Anhydrous DMSO (up to 50 mM) |

| Working Solvent | Ethanol (freshly prepared) |

| Aqueous Stability | Unstable at pH > 8.0 (Hydrolysis risk) |

| Light Sensitivity | Moderate (Protect from UV/Visible light) |

Part 1: Solubility & Reconstitution Strategy

The Issue: Users frequently report precipitation when diluting stock solutions into aqueous buffers or cell culture media. The Science: This compound possesses a hydrophobic diaryl core. While the pyridine nitrogen provides a basic center (pKa ~5.2), the molecule remains largely uncharged and hydrophobic at physiological pH (7.4), leading to poor aqueous solubility.

Troubleshooting Guide: Solubility

Q: My compound precipitated immediately upon addition to PBS. What happened? A: You likely exceeded the solubility limit for the specific pH. At pH 7.4, the pyridine ring is deprotonated (neutral), significantly reducing solubility.

-

Solution: Predilute in DMSO to 1000x the final concentration before spiking into the buffer. Ensure the final DMSO concentration is 0.1–0.5% (v/v) to aid dispersion.

Q: Can I use acidic buffers to improve solubility? A: Yes, but with a caveat. Lowering the pH (e.g., pH 4.0–5.0) will protonate the pyridine nitrogen, enhancing solubility. However, acidic conditions catalyze ester hydrolysis , converting your compound into 4-(4-pyridinylamino)benzoic acid over time.

-

Protocol: Only use acidic buffers for immediate use (within 2–4 hours).

Validated Reconstitution Protocol

-

Weighing: Weigh the solid in a low-humidity environment.

-

Solvent Addition: Add Anhydrous DMSO to achieve a stock concentration of 10–50 mM.

-

Note: Avoid water-containing DMSO (hygroscopic), as it accelerates hydrolysis during storage.

-

-

Vortexing: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

-

Aliquot: Dispense into single-use amber vials to avoid freeze-thaw cycles.

-

Storage: Store at -20°C or -80°C.

Part 2: Chemical Stability & Degradation[1][3]

The Issue: Loss of potency or appearance of new peaks in LC-MS chromatograms. The Science: The methyl ester group is the "Achilles' heel" of this molecule. In the presence of water and extreme pH, it undergoes hydrolysis to form the corresponding carboxylic acid and methanol.

Degradation Pathway Analysis

The primary degradation product is 4-(4-pyridinylamino)benzoic acid . This conversion is driven by:

-

High pH (Basic Hydrolysis): Rapid degradation at pH > 9.0 (Saponification).

-

Low pH (Acid Hydrolysis): Slow degradation at pH < 4.0.

-

Temperature: Rate of hydrolysis doubles for every 10°C increase.

Graphviz Diagram: Stability Decision Tree

The following diagram outlines the logical decision-making process for solvent selection and storage to maximize stability.

Caption: Decision logic for solvent selection and pH management to balance solubility vs. chemical stability.

Part 3: Analytical Monitoring (QC)

The Issue: How to verify compound integrity before critical experiments. The Science: UV-Vis and LC-MS are the most reliable methods. The hydrolysis product (carboxylic acid) will have a different retention time and mass (-14 Da shift due to loss of CH3 + H).

Recommended QC Protocol (LC-MS)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection:

-

Parent Compound: [M+H]+ corresponds to Methyl ester.

-

Impurity: Look for peak at [M-14+H]+ (Carboxylic acid).

-

Troubleshooting FAQ

Q: I see a color change from off-white to yellow in my DMSO stock. A: This indicates oxidative degradation of the secondary amine or pyridine ring, likely due to light exposure or old DMSO.

-

Action: Discard the stock. Prepare fresh solution in amber vials and purge with nitrogen/argon if possible.

Q: Can I autoclave this compound? A: Absolutely not. The high temperature (121°C) and steam will instantly hydrolyze the methyl ester.

-

Action: Sterilize by filtration using a 0.22 µm PTFE or Nylon membrane (do not use cellulose acetate as it binds hydrophobic drugs).

References

-

Larsson, P., et al. (2020). Stability of ester-containing drugs in aqueous solution: Kinetics and mechanisms. Journal of Pharmaceutical Sciences. (General principle of ester hydrolysis).

-

Li, D., & Hageman, M. J. (2018). Solubility and Stability of Small Molecules in DMSO. Current Protocols in Chemical Biology. (DMSO handling).

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Structural properties of aminopyridines).

(Note: Specific stability data for CAS variations of this exact structure is derived from standard structure-activity relationship (SAR) principles for aminobenzoate esters.)

Validation & Comparative

A Comprehensive Guide to the Qualification of Nilotinib EP Impurity G (CAS 917392-54-2) as a Pharmaceutical Reference Standard

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for identification, purity assessment, and assay of active pharmaceutical ingredients (APIs) and their impurities. This guide provides an in-depth technical comparison and qualification workflow for a reference standard of CAS 917392-54-2, chemically identified as Methyl 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoate. This compound is recognized as a specified impurity in the European Pharmacopoeia (EP) for the anti-cancer drug Nilotinib and is designated as Nilotinib EP Impurity G[1][2][3].

The qualification of a new batch of a reference standard, particularly a secondary standard for routine use, is a rigorous process that establishes its traceability to a primary, pharmacopeial standard. This guide will elucidate the scientific rationale behind the necessary analytical procedures, present comparative data for a candidate standard against an established primary standard, and provide detailed experimental protocols. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2, Q6B, and Q7A, which govern analytical method validation and the management of reference standards[4][5].

The Imperative of Rigorous Qualification

This guide will compare a hypothetical "Candidate Standard" of CAS 917392-54-2 with an established "Primary Standard" (e.g., one sourced directly from the European Pharmacopoeia). The goal is to demonstrate the scientific evidence required to approve the Candidate Standard for use in a regulated laboratory.

Workflow for Reference Standard Qualification

The qualification process can be visualized as a multi-step workflow, ensuring all critical attributes of the standard are thoroughly evaluated.

Caption: Workflow for qualifying a secondary reference standard.

Comparative Data Analysis: Candidate vs. Primary Standard

The core of the qualification lies in direct comparison with a primary standard. The following tables summarize hypothetical data for our Candidate Standard of Nilotinib EP Impurity G against a Primary Standard.

Table 1: Identity Confirmation

| Analytical Technique | Primary Standard | Candidate Standard | Conclusion |

| ¹H NMR | Spectrum conforms to the structure of Methyl 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoate. | Spectrum is superimposable with the Primary Standard. All proton signals are present with correct chemical shifts and multiplicities. | Identity Confirmed |

| Mass Spectrometry (HRMS) | [M+H]⁺ = 321.1346 m/z | [M+H]⁺ = 321.1348 m/z (Δ < 2 ppm) | Identity Confirmed |

| FT-IR | Spectrum shows characteristic peaks for N-H, C=O, and aromatic C-H stretches. | Spectrum is superimposable with the Primary Standard. | Identity Confirmed |

Causality: Using multiple, orthogonal spectroscopic techniques provides unequivocal proof of identity. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information, confirming the arrangement of atoms and functional groups[7][8]. Superimposable spectra between the candidate and primary standard is the gold standard for identity confirmation.

Table 2: Purity and Potency Assessment

| Parameter | Method | Primary Standard | Candidate Standard | Acceptance Criteria | Conclusion |

| Chromatographic Purity | HPLC-UV (250 nm) | 99.92% | 99.85% | ≥ 99.5% | Pass |

| Total Impurities | HPLC-UV (250 nm) | 0.08% | 0.15% | ≤ 0.5% | Pass |

| Water Content | Karl Fischer Titration | 0.05% | 0.11% | ≤ 0.5% | Pass |

| Residual Solvents | GC-HS | <0.01% | <0.01% | Meets ICH <467> | Pass |

| Non-Volatiles (Ash) | TGA | 0.02% | 0.03% | ≤ 0.1% | Pass |

| Assigned Purity (Mass Balance) | Calculated | 99.85% | 99.71% | Report Value | Pass |

Causality: Purity is not a single measurement but an assigned value derived from multiple experiments, a concept known as mass balance. Chromatographic purity by a validated, stability-indicating HPLC method is the primary measure of organic impurities[9][10]. However, this technique does not account for non-chromophoric impurities, water, residual solvents, or non-volatile inorganic content. Therefore, orthogonal techniques like Karl Fischer titration (for water), Gas Chromatography-Headspace (GC-HS) for volatile solvents, and Thermogravimetric Analysis (TGA) for inorganic residue are essential for a comprehensive purity assessment[6][7]. The final assigned purity is calculated as:

Purity = (100% - % Water - % Residual Solvents - % Non-Volatiles) * (% Chromatographic Purity / 100)

Experimental Protocols

Detailed, step-by-step methodologies are critical for reproducibility and demonstrating a self-validating system.

High-Performance Liquid Chromatography (HPLC) for Purity

This method is designed to be stability-indicating, capable of separating Nilotinib EP Impurity G from its parent API and other potential degradation products[9][10].

-

Instrumentation: UHPLC or HPLC system with UV/PDA detector.

-

Column: Waters Xterra RP-18 (150 x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium formate buffer, pH adjusted to 3.5 with formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) %A %B 0 90 10 20 40 60 25 40 60 26 90 10 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 250 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

¹H NMR for Structural Confirmation

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the standard in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition Parameters:

-

Pulse Program: Standard ¹H acquisition.

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual DMSO solvent peak at 2.50 ppm.

Karl Fischer Titration for Water Content

-

Instrumentation: Volumetric or coulometric Karl Fischer titrator.

-

Method: Use a validated method suitable for the sample's expected water content.

-

Sample Preparation: Accurately weigh a suitable amount of the standard directly into the titration vessel.

-

Analysis: Perform the titration in triplicate and report the average water content percentage.

Establishing Trustworthiness: System Suitability

For any chromatographic analysis, system suitability testing is a non-negotiable prerequisite. It validates that the analytical system is performing adequately on the day of analysis.

Caption: Decision workflow for HPLC system suitability.

Conclusion

The qualification of a reference standard for Nilotinib EP Impurity G (CAS 917392-54-2) is a comprehensive, evidence-based process. It relies on the convergence of data from multiple orthogonal analytical techniques to confirm identity and assign a purity value. By demonstrating that a candidate material is spectroscopically identical and has a comparable purity profile to a primary pharmacopeial standard, a laboratory can confidently establish its suitability for use in routine analysis. This rigorous approach, grounded in ICH principles, ensures the generation of reliable analytical data, which is the bedrock of pharmaceutical quality and regulatory compliance[4][7].

References

-

ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Development and validation of a stability indicating HPLC method for the determination of nilotinib hydrochloride in bulk and pharmaceutical dosage form. ResearchGate. [Link]

-

917392-54-2 Nilotinib Methyl Ester Impurity - Reference Standard. SynThink Research Chemicals. [Link]

-

Nilotinib EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]

-

Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

-

Forced degradation studies of nilotinib hydrochloride: isolation, identification & characterization of impurities. ResearchGate. [Link]

-

Pharmacopeial Reference Standards: Equivalence and Qualification. PharmaRegulatory.in. [Link]

-

Outcome of the 161st Session of the European Pharmacopoeia Commission. European Directorate for the Quality of Medicines & HealthCare. [Link]

-

Nilotinib impurity G | CAS 917392-54-2. Veeprho Pharmaceuticals. [Link]

-

A Validated Stability-Indicative UPLC Method for Nilotinib Hydrochloride for the Determination of Process-Related and Degradation Impurities. Journal of Chromatographic Science. [Link]

-

How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. [Link]

-

How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. SlideShare. [Link]

-

ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. FDA. [Link]

-

Nilotinib Monograph for Professionals. Drugs.com. [Link]

-

NILOTINIB HYDROCHLORIDE MONOHYDRATE. Global Substance Registration System. [Link]

-

Nilotinib EP Impurity G - CAS - 917392-54-2. Axios Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Nilotinib EP Impurity G - CAS - 917392-54-2 | Axios Research [axios-research.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. edqm.eu [edqm.eu]

- 6. pharmtech.com [pharmtech.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. ijpsdronline.com [ijpsdronline.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.